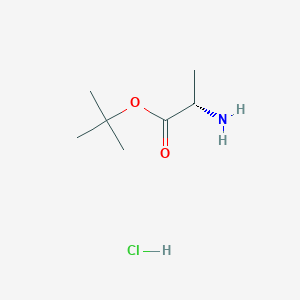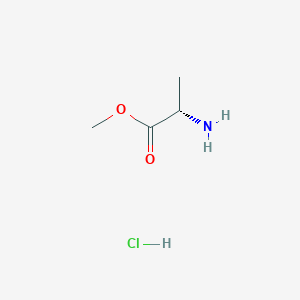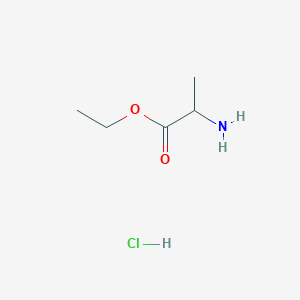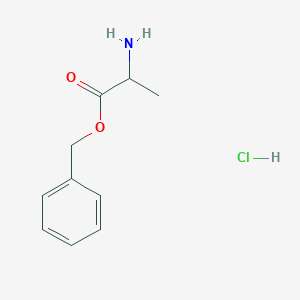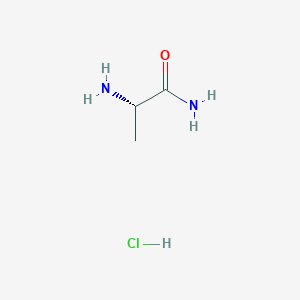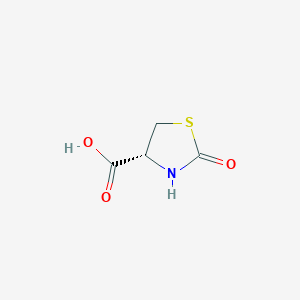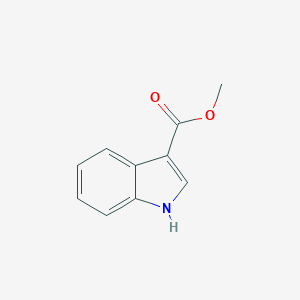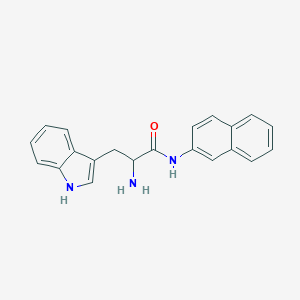
L-tryptophan beta-naphthylamide
Overview
Description
L-Tryptophan β-naphthylamide is a derivative of L-tryptophan, an essential amino acid. It is the amide obtained by formal condensation of the carboxy group of L-tryptophan with the amino group of 2-naphthylamine . It has a role as a chromogenic compound.
Synthesis Analysis
L-Tryptophan and its derivatives are widely used in the chemical, pharmaceutical, food, and feed industries. Microbial fermentation is the most commonly used method to produce L-tryptophan . The mechanism of L-tryptophan biosynthesis in Escherichia coli, a widely used producer of L-tryptophan, is well understood . The synthetic pathways and engineering strategies of L-tryptophan in E. coli have been reviewed .Chemical Reactions Analysis
The controlling enzyme activities in the biosynthesis of L-tryptophan were addressed stepwise by the targeted overexpression of 4 additional enzymes (trpC, trpB, serB, aroB) . The preparation of samples prior to tryptophan analysis can be significantly simplified, and the time consumption reduced, by using ascorbic acid as an antioxidant to eliminate the problem of tryptophan degradation during alkaline hydrolysis .Physical and Chemical Properties Analysis
The empirical formula of L-Tryptophan β-naphthylamide is C21H19N3O, and its molecular weight is 329.40 . More detailed physical and chemical properties are not available in the retrieved results.Scientific Research Applications
Hepatic Protein Synthesis
- L-Tryptophan and its analog, D,L-beta-(1-naphthyl)alanine, impact hepatic protein synthesis, but only L-tryptophan facilitates nucleocytoplasmic translocation of mRNA and subsequent protein synthesis (Sidransky, Verney, & Kurl, 1990).
- L-Tryptophan's stimulatory effects on liver protein synthesis are linked to its ability to bind to a specific nuclear tryptophan receptor (Sidransky & Verney, 1996).
Enzymatic and Chemical Analysis
- L-Leucyl-beta-naphthylamide hydrochloride is synthesized as a colorimetric substrate for leucine aminopeptidase activity, related to L-tryptophan derivatives (Green, Tsou, Bressler, & Seligman, 1955).
- The conserved tryptophan in metallopeptidase family M49 is significant in ligand binding and catalysis, emphasizing the role of tryptophan derivatives in enzymatic functions (Špoljarić et al., 2009).
Genetic and Microbial Studies
- In Escherichia coli, one-step tryptophan attenuator inactivation and promoter swapping improve L-tryptophan production, highlighting genetic engineering applications (Gu et al., 2012).
- Biotechnological production of unnatural L-amino acids like L-α- and L-β-naphthylalanine from D,L-5-monosubstituted hydantions demonstrates L-tryptophan's role in novel amino acid synthesis (Syldatk et al., 1992).
Health and Disease Context
- L-Tryptophan is essential for protein synthesis and influences various physiological processes, including neurological and metabolic disorders (Modoux et al., 2020).
- Heme-dependent dioxygenases in tryptophan oxidation play a role in various diseases, highlighting L-tryptophan's relevance in medical research (Geng & Liu, 2014).
Mechanism of Action
Target of Action
L-Tryptophan-Beta-Naphthylamide primarily targets the Tryptophan–tRNA ligase in both humans and Geobacillus stearothermophilus . This enzyme plays a crucial role in protein synthesis by attaching tryptophan to its corresponding tRNA, which is then used in the translation process to incorporate tryptophan into growing peptide chains .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially altering its function or activity
Biochemical Pathways
L-Tryptophan, the parent compound of L-Tryptophan-Beta-Naphthylamide, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-Tryptophan metabolism are reported in several diseases, making L-Tryptophan metabolism a promising therapeutic target
Pharmacokinetics
The compound is known to be a solid at room temperature and has a melting point of 171°c . Its density is predicted to be approximately 1.32 g/cm³, and its refractive index is predicted to be 1.76 . These properties may influence the compound’s bioavailability, but more research is needed to fully understand its pharmacokinetic profile.
Result of Action
It is known that disruptions in l-tryptophan metabolism, which l-tryptophan-beta-naphthylamide may affect, are associated with several neurological, metabolic, psychiatric, and intestinal disorders
Action Environment
The action, efficacy, and stability of L-Tryptophan-Beta-Naphthylamide may be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it is known to be a solid at room temperature and has a specific melting point . Additionally, the compound’s action and efficacy may be influenced by the presence of other compounds or conditions in its environment.
Safety and Hazards
L-Tryptophan has been linked to a dangerous, even deadly condition called eosinophilia-myalgia syndrome (EMS). The FDA recalled tryptophan supplements in 1989 after up to ten thousand people who took them became sick . Side effects of L-tryptophan may include blurred vision, dizziness, drowsiness and fatigue, head twitching, hives, nausea, loss of muscle coordination and muscle stiffness, strong, pounding heartbeat (palpitations), sweating, tremor .
Biochemical Analysis
Biochemical Properties
L-tryptophan beta-naphthylamide is involved in several biochemical reactions, particularly those related to proteomics. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, which cleave the compound to release L-tryptophan and beta-naphthylamine. This interaction is crucial for studying protease activity and specificity . Additionally, this compound can be used as a substrate in enzymatic assays to measure the activity of specific proteases .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin, thereby influencing serotonin levels in cells . This modulation of serotonin levels can impact cell signaling pathways related to mood, behavior, and cognition. Furthermore, the compound’s interaction with proteases can affect protein turnover and degradation, influencing cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. It acts as a substrate for proteases, which cleave the compound to release its constituent parts. This cleavage can lead to the activation or inhibition of downstream signaling pathways, depending on the specific protease involved . Additionally, the compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable when stored at 4°C, but it can degrade over time, leading to a decrease in its effectiveness in biochemical assays . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of protease activity and protein turnover . Its stability and activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate protease activity and influence serotonin levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, such as disruptions in cellular metabolism and protein turnover . Threshold effects have been observed, where a specific dosage is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the kynurenine and serotonin pathways. It interacts with enzymes such as tryptophan hydroxylase and indoleamine 2,3-dioxygenase, which are involved in the metabolism of tryptophan to serotonin and kynurenine, respectively . These interactions can influence metabolic flux and the levels of various metabolites, impacting cellular function and homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The L-type amino acid transporter 1 (LAT1) is one of the primary transporters involved in the uptake of the compound into cells . Once inside the cell, the compound can interact with various binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to specific organelles through post-translational modifications and targeting signals . For example, the compound can be localized to the endoplasmic reticulum or lysosomes, where it interacts with proteases and other enzymes involved in protein turnover and degradation . This subcellular localization is crucial for its activity and function in cellular processes.
Properties
IUPAC Name |
2-amino-3-(1H-indol-3-yl)-N-naphthalen-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O/c22-19(12-16-13-23-20-8-4-3-7-18(16)20)21(25)24-17-10-9-14-5-1-2-6-15(14)11-17/h1-11,13,19,23H,12,22H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGGFBMEWGARAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954902 | |
| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3326-63-4 | |
| Record name | (S)-alpha-Amino-N-2-naphthyl-1H-indole-3-propionamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003326634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-3-(1H-indol-3-yl)-N-(naphthalen-2-yl)propanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


